![molecular formula C7H12N2O B2441570 5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole CAS No. 2411240-29-2](/img/structure/B2441570.png)
5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole
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Description
5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole, also known as MP-Pyrazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Controlled Ring-Opening Polymerization : Researchers have synthesized and polymerized N-(3-tert-butoxy-3-oxopropyl) glycine-derived N-carboxyanhydride (tBuO2Pr-NCA) . This process yields poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with well-defined molecular weights (Mn) and narrow distributions. These polymers serve as building blocks for peptidomimetic supramolecular assemblies with stimuli-responsive properties .
- Structural Mimicry : The cloaked carboxyl groups on poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled under mild acidic conditions, yielding poly(N-(2-carboxyethyl) glycine) . This polymer mimics poly(glutamic acid) and exhibits weak polyelectrolyte behavior, with hydrodynamic size modulation based on solution pH .
- Precursor Decomposition : In ALD processes, tert-butoxides , including lithium tert-butoxide , serve as precursors. Ozone (O3) can decompose lithium tert-butoxide on surfaces, affecting film quality and carbon impurity levels .
Polymer Chemistry
Atomic Layer Deposition (ALD)
Synthetic Applications
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)10-6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREHYWJHHBYRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butoxy)-1H-pyrazole |
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